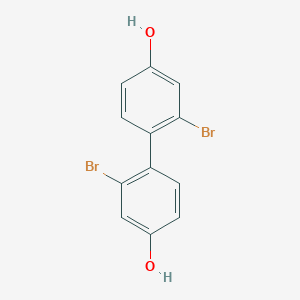

3,3'-Dibromo-4,4'-biphenol

描述

3,3’-Dibromo-4,4’-biphenol: is a halogenated biphenol compound with the molecular formula C12H8Br2O2 and a molecular weight of 344.00 g/mol . It is a white crystalline solid that is soluble in organic solvents and has a melting point of 122°C . This compound is known for its antimicrobial properties and has shown promising results in combating bacterial infections.

准备方法

Synthetic Routes and Reaction Conditions: 3,3’-Dibromo-4,4’-biphenol can be synthesized through the bromination of 4,4’-biphenol. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 3,3’-Dibromo-4,4’-biphenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 3,3’-Dibromo-4,4’-biphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium hydroxide or potassium hydroxide.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the bromine atoms.

Oxidation Reactions: Quinones and other oxidized derivatives.

科学研究应用

Materials Chemistry

3,3'-Dibromo-4,4'-biphenol serves as a versatile monomer in the synthesis of advanced materials. It can be polymerized to form thermotropic polymers, which exhibit unique thermal properties that are beneficial in various applications such as:

- Thermal Stability : These polymers maintain their structural integrity at elevated temperatures.

- Optical Properties : They can be engineered for specific optical characteristics, making them suitable for use in optical devices.

Case Study: Thermotropic Polymer Production

A study demonstrated the successful polymerization of this compound into thermotropic polyesters. The resulting materials showed enhanced mechanical properties and thermal resistance compared to conventional polymers. The research highlighted the potential for these materials in high-performance applications such as aerospace and automotive industries.

Pharmaceuticals

In pharmaceutical research, this compound is utilized in the synthesis of various biologically active compounds. Its brominated structure allows for modifications that enhance the pharmacological profiles of drug candidates.

Example Applications:

- Antimicrobial Agents : Derivatives of this compound have shown promising activity against bacterial strains.

- Anti-cancer Research : Studies indicate that brominated biphenols can inhibit cancer cell proliferation through various mechanisms.

Environmental Applications

The compound has potential applications in environmental monitoring and remediation. Its ability to form stable complexes with heavy metals makes it useful for developing sensors and adsorbents for environmental cleanup.

Case Study: Heavy Metal Adsorption

Research has indicated that this compound can effectively bind to lead and cadmium ions from aqueous solutions. This property is being explored for developing cost-effective materials for water purification.

Data Summary Table

| Application Area | Key Benefits | Case Study Reference |

|---|---|---|

| Materials Chemistry | Thermal stability; optical properties | Thermotropic polymer production |

| Pharmaceuticals | Antimicrobial; anti-cancer potential | Synthesis of biologically active compounds |

| Environmental Science | Heavy metal adsorption | Water purification studies |

作用机制

The mechanism of action of 3,3’-Dibromo-4,4’-biphenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets bacterial enzymes and proteins, interfering with their normal function and ultimately leading to cell death. In cancer research, it has been shown to inhibit tumor cell growth by interfering with cell signaling pathways and inducing apoptosis.

相似化合物的比较

- 3,3’-Dibromo-4,4’-dihydroxybiphenyl

- 3,3’-Dibromobiphenyl-4,4’-diol

- 3,3’-Dibromo-[1,1’-biphenyl]-4,4’-diol

Comparison: 3,3’-Dibromo-4,4’-biphenol is unique due to its specific bromination pattern and the presence of hydroxyl groups on both phenyl rings. This structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and potential anticancer effects, which are not observed in other similar compounds .

生物活性

3,3'-Dibromo-4,4'-biphenol (DBBP) is a brominated derivative of biphenol, which has garnered attention due to its potential biological activities and implications in environmental and health sciences. This compound has a molecular formula of C₁₂H₈Br₂O₂ and a molecular weight of 344.00 g/mol. It is primarily studied for its reactivity with various biological systems, including its role as an endocrine disruptor and its potential cytotoxic effects.

- Molecular Formula : C₁₂H₈Br₂O₂

- Molecular Weight : 344.00 g/mol

- Melting Point : 122 °C

- CAS Number : 189039-64-3

Endocrine Disruption

DBBP has been identified as a potential endocrine disruptor, similar to other bisphenols. Its interaction with hormonal pathways can lead to various health issues, including reproductive and developmental problems. Studies have shown that brominated bisphenols can interfere with estrogen receptor signaling pathways, leading to altered gene expression related to hormone regulation .

Cytotoxicity

Research has indicated that DBBP exhibits cytotoxic effects on mammalian cell lines. In vitro studies using various cell lines have demonstrated that DBBP can induce apoptosis and inhibit cell proliferation. The cytotoxicity of DBBP was assessed using several assays, including the MTT assay, which measures cell viability based on mitochondrial activity. The IC50 values for DBBP in different cell lines were found to vary significantly, indicating a dose-dependent response .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 12.5 | Inhibition of proliferation |

| MCF-7 | 15.0 | Induction of apoptosis |

| A549 | 10.0 | Cell cycle arrest |

The mechanism by which DBBP exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death. Additionally, studies suggest that DBBP may modulate the expression of genes involved in apoptosis and cell survival pathways .

Case Studies

-

Reactivity with Dehaloperoxidase

A study investigated the reactivity of DBBP with dehaloperoxidase (DHP) from Amphitrite ornata, highlighting its role in biotransformation processes in marine environments. The study utilized high-performance liquid chromatography (HPLC) and mass spectrometry to analyze the oxidation products formed during the reaction between DBBP and DHP, revealing insights into its environmental degradation pathways . -

Cytotoxicity Assessment in Tumor Cells

Another case study focused on the cytotoxic effects of DBBP on various tumor cell lines. The research employed colony-forming assays to assess the long-term effects of DBBP exposure on cell survival and proliferation capabilities. Results indicated significant reductions in colony formation at concentrations as low as 5 µM .

属性

IUPAC Name |

3-bromo-4-(2-bromo-4-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQMABPVLCOIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)C2=C(C=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511340 | |

| Record name | 2,2'-Dibromo[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189039-64-3 | |

| Record name | 2,2'-Dibromo[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。